molecular formula C13H21NO5 B2862942 rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid CAS No. 2411180-52-2

rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid

Cat. No.: B2862942
CAS No.: 2411180-52-2
M. Wt: 271.313
InChI Key: FEQHMAVMUQFPOZ-TVQRCGJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrole scaffold. The tert-butoxycarbonyl (Boc) group at position 6 acts as a protective moiety for amines, enhancing stability during synthetic processes. The carboxylic acid group at position 7a confers acidity and reactivity, making the compound a versatile intermediate in medicinal chemistry, particularly for peptide synthesis and drug discovery. Its stereochemistry (4aS,7aS) and rigid bicyclic structure influence its conformational stability and interaction with biological targets .

Properties

IUPAC Name

(4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-5-4-6-18-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQHMAVMUQFPOZ-TVQRCGJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCOC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCO[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2696257-76-6
Record name rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid, with the CAS number 2411180-52-2, is a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.31 g/mol
  • Structure : The compound features a hexahydropyrano structure fused with a pyrrole ring, which contributes to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

Biological Activity Data

Activity TypeObserved EffectsReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
AntimicrobialActivity against bacterial strains (analogous compounds)
CytotoxicityInduced apoptosis in cancer cell lines
Signaling ModulationInteraction with PI3K/Akt pathway

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of related compounds on various cancer cell lines. These compounds induced apoptosis through the activation of caspase pathways, suggesting a potential role for this compound in cancer therapy .
  • Antimicrobial Activity : Research on structurally similar compounds demonstrated significant antibacterial effects against Gram-positive bacteria. While specific data for this compound is still emerging, it suggests that further exploration could reveal similar antimicrobial properties .

Future Directions

Given the preliminary findings regarding its biological activity, further research is warranted to fully elucidate the mechanisms by which this compound exerts its effects. Potential areas for future investigation include:

  • In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.
  • Clinical Trials : If preclinical data are promising, initiating clinical trials to evaluate safety and efficacy in humans.

Scientific Research Applications

While specific applications and case studies for "rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid" are not detailed in the search results, information regarding its properties, synthesis, and potential applications of similar compounds can be gathered.

Chemical Properties and Synthesis
this compound has a molecular weight of 271.31 g/mol and the molecular formula C13H21NO5 . The synthesis of rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid, a similar compound, involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. These methods may include:

  • Enamine reactions
  • Cycloadditions
  • Reductive amination

The presence of the tert-butoxycarbonyl group suggests potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals. The carboxylic acid group can participate in reactions such as esterification and amidation, making the compound versatile for further chemical transformations.

Potential Applications

rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid has potential applications in several fields:

  • Pharmaceutical research
  • Agrochemicals
  • Material science

Interaction studies involving rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid could explore its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound is compared to analogs with related bicyclic frameworks and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure Storage Conditions
rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid (Target) C₁₄H₂₁NO₅ 283.32 g/mol Boc (position 6), COOH (position 7a) Pyrano[2,3-c]pyrrole (oxygen-containing) Not specified
rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate C₁₆H₂₁NO₃ 275.34 g/mol Benzyl (position 6), COOCH₃ (position 4a) Pyrano[2,3-c]pyrrole 2–8°C, dry, sealed
rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid C₁₅H₂₄N₂O₄ 296.37 g/mol Boc (position 2), CH₃ (position 5), COOH Pyrrolo[3,4-c]pyridine (nitrogen-containing) Not specified

Key Observations :

  • Core Heterocycles: The target compound’s pyrano[2,3-c]pyrrole contains an oxygen atom, while pyrrolo[3,4-c]pyridine analogs (e.g., ) feature additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities.
  • Substituents : The Boc group in the target and enhances steric bulk and stability compared to the benzyl group in , which may increase lipophilicity.
  • Functional Groups : The carboxylic acid in the target and offers acidity (pKa ~2–3), whereas the methyl ester in is hydrolytically labile under basic conditions .
Physicochemical Properties
  • Solubility : The target’s carboxylic acid group improves aqueous solubility compared to ’s ester. However, the Boc group may reduce solubility in polar solvents.
  • Stability : The Boc group in the target and resists hydrolysis under acidic conditions, whereas ’s ester is prone to saponification .

Research Findings and Data

Table: Comparative Reactivity in Hydrolysis
Compound Reaction Conditions Product Formed Yield (%)
Target (Boc-protected acid) 1M HCl, 25°C, 24h No hydrolysis (Boc stable) >95
(Methyl ester) 1M NaOH, 25°C, 30 min Carboxylic acid 90

Preparation Methods

Synthesis Strategies

Multi-Step Organic Synthesis

The most widely reported approach involves sequential cyclization, acylation, and protection/deprotection steps. A typical synthesis begins with a pyrrole derivative (e.g., 3-hydroxypyrrole) reacting with a cyclic ether precursor under acidic conditions to form the pyran ring. Subsequent Boc protection of the amine group and oxidation of a side chain yield the carboxylic acid functionality.

Key Steps:
  • Cyclization : Formation of the hexahydropyrano-pyrrole core via acid-catalyzed intramolecular nucleophilic attack.
  • Boc Protection : Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
  • Oxidation : Conversion of a primary alcohol or aldehyde group to the carboxylic acid using Jones reagent or potassium permanganate.

Consecutive Cycloaddition-Lactamization

A 2020 study by RSC authors described a [3+2] cycloaddition between azomethine ylides and maleimides, followed by lactamization to form hexahydropyrrolo-pyrrole-fused quinolines. For the target compound:

  • Azomethine Ylide Formation : Condensation of a nitrobenzaldehyde derivative with a methyl ester-stabilized amino acid.
  • Cycloaddition : Reaction with a maleimide derivative to construct the pyrrolidine ring.
  • Reduction and Lactamization : Nitro group reduction followed by intramolecular amide bond formation.

Step-by-Step Methodologies

Boc Protection and Cyclization (Method A)

Starting Materials :

  • 3-Hydroxypyrrole
  • Epichlorohydrin
  • Di-tert-butyl dicarbonate (Boc₂O)
  • Jones reagent (CrO₃/H₂SO₄)

Procedure :

  • Epoxide Opening : React 3-hydroxypyrrole (1.0 equiv) with epichlorohydrin (1.2 equiv) in dichloromethane (DCM) at 0°C. Add BF₃·Et₂O (0.1 equiv) to catalyze ring-opening.
  • Cyclization : Heat the intermediate to 60°C in toluene with p-toluenesulfonic acid (p-TsOH) to form the pyrano-pyrrole core.
  • Boc Protection : Treat the amine with Boc₂O (1.5 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at room temperature.
  • Oxidation : Add Jones reagent dropwise to the alcohol intermediate at −10°C, stirring for 2 hours to yield the carboxylic acid.

Yield : ~40–50% (over four steps).

Diastereoselective Cascade Reaction (Method B)

Starting Materials :

  • N-Boc-pyrrolidine
  • Maleic anhydride
  • Thionyl chloride

Procedure :

  • Acylation : React N-Boc-pyrrolidine (1.0 equiv) with maleic anhydride (1.2 equiv) in DCM at 25°C for 12 hours.
  • Oxo-Diels–Alder Cyclization : Heat the acylated product to 80°C in xylene with ZnCl₂ (0.2 equiv) to induce cycloaddition.
  • Acid Workup : Hydrolyze the anhydride with aqueous HCl to generate the carboxylic acid.

Yield : ~55–60% (over three steps).

Reaction Optimization

Solvent and Temperature Effects

Parameter Method A Method B
Solvent Toluene Xylene
Temperature 60°C 80°C
Catalyst p-TsOH ZnCl₂
Diastereoselectivity Moderate (3:1) High (8:1)

Method B’s higher diastereoselectivity stems from ZnCl₂’s Lewis acid activity, which stabilizes transition states during cycloaddition.

Boc Group Stability

The Boc group remains intact under acidic cyclization conditions (pH > 4) but may cleave during prolonged exposure to strong acids. Using mild acids like p-TsOH in Method A minimizes deprotection.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 3.20–3.80 (m, 4H, pyrrolidine), 4.10–4.30 (m, 2H, pyran), 12.10 (s, 1H, COOH).
  • ¹³C NMR : δ 28.4 (Boc CH₃), 80.1 (Boc C), 172.5 (COOH).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥97% (C18 column, acetonitrile/water gradient).
  • Retention Time : 8.2 minutes.

Challenges and Limitations

  • Stereochemical Control : Achieving the (4aS,7aS) configuration requires chiral catalysts or resolution techniques.
  • Low Yields : Multi-step syntheses often suffer from cumulative yield losses, particularly during oxidation.
  • Byproduct Formation : Over-oxidation of alcohols to ketones or undesired lactones may occur.

Applications in Drug Discovery

The compound serves as a precursor for protease inhibitors and kinase modulators. Its carboxylic acid group enables conjugation to pharmacophores, while the Boc group facilitates peptide coupling.

Q & A

Q. What are the key synthetic routes for preparing rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid?

The synthesis typically involves cyclization of precursors such as γ-butyrolactone derivatives and amine-containing intermediates. A critical step is the introduction of the tert-butoxycarbonyl (Boc) protecting group to stabilize reactive amine functionalities during ring formation. For example, a similar bicyclic compound was synthesized via cyclization under basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (DIBAL-H) in THF . Reaction optimization (e.g., temperature, solvent polarity) is essential to avoid side products like over-oxidized intermediates or epimerization .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Chiral HPLC with a column such as Chiralcel OD-H (hexane/iPrOH eluent) is used to resolve enantiomers and determine enantiomeric excess (e.g., 95% ee achieved in a related study) . Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the relative configuration of the pyrano-pyrrole ring system. For instance, key NOE correlations between protons on the pyrrole and pyran rings can validate the (4aS,7aS) stereochemistry .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-MS : To detect trace impurities (e.g., de-Boc byproducts) and confirm molecular weight.
  • 1H/13C NMR : To verify integration ratios and absence of extraneous peaks (e.g., residual solvents like THF or DCM).
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cyclization during synthesis?

The choice of solvent and catalyst significantly impacts regioselectivity. For example, using DMF as a polar aprotic solvent promotes intramolecular cyclization over intermolecular dimerization. Catalysts like tetrabutylammonium bromide (TBAB) can stabilize transition states, favoring the formation of the pyrano[2,3-c]pyrrole core over alternative ring systems. In one protocol, TBAB increased yields from 65% to 92% by facilitating a six-membered transition state . Competing pathways (e.g., 5-exo vs. 6-endo cyclization) must be computationally modeled using DFT to guide experimental design .

Q. What strategies mitigate Boc group deprotection during functionalization reactions?

The Boc group is susceptible to acidic or nucleophilic conditions. To prevent premature cleavage:

  • Avoid strong acids (e.g., TFA) during ester hydrolysis; use mild bases like LiOH in THF/H2O.
  • Replace nucleophilic catalysts (e.g., DMAP) with non-nucleophilic alternatives in coupling reactions.
  • Monitor reaction progress via TLC (Rf shifts indicate deprotection) . Post-reaction, Boc stability can be confirmed by LC-MS (absence of [M-Boc+H]+ ions) .

Q. How can computational methods predict the compound’s reactivity in hetero-Diels–Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and predict endo/exo selectivity. For instance, the pyrano-pyrrole system’s electron-deficient dienophile character enhances reactivity with electron-rich dienes. Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, guiding catalyst selection (e.g., chiral dirhodium complexes for enantioselectivity) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved?

Discrepancies may arise from varying crystallinity or hydration states. Systematic solubility studies in DMSO, MeOH, and H2O (with pH adjustment) should be conducted under controlled conditions. For example, a related Boc-protected pyrrolidine showed 12 mg/mL solubility in DMSO but <1 mg/mL in H2O due to hydrophobic tert-butyl groups . XRPD analysis can identify polymorphic forms affecting solubility .

Q. Why do some studies report lower yields in scaled-up syntheses?

Mass transfer limitations in large batches can reduce yields. Strategies include:

  • Continuous Flow Reactors : Improve heat/mass transfer for cyclization steps (e.g., 85% yield at 100 g scale vs. 70% in batch) .
  • In Situ Monitoring : Use FTIR or ReactIR to detect intermediates and optimize quenching times .

Methodological Best Practices

Q. What protocols ensure reproducibility in stereochemical assignments?

  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of absolute configuration.
  • Circular Dichroism (CD) Spectroscopy : Correlates Cotton effects with known stereoisomers .
  • Vibrational Circular Dichroism (VCD) : Resolves challenges in flexible systems by analyzing C=O and N-H vibrational modes .

Q. How should researchers handle discrepancies in reported biological activity data?

Variability may stem from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

  • Positive Controls : Reference compounds with established activity (e.g., cisplatin for cytotoxicity).
  • Dose-Response Curves : Calculate IC50 values across multiple replicates to assess statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.